N-allyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide N-allyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 1185098-39-8
VCID: VC7222186
InChI: InChI=1S/C17H21N5O2S/c1-4-8-18-14(23)6-5-13-19-20-17-21(10-11(2)3)16(24)15-12(22(13)17)7-9-25-15/h4,7,9,11H,1,5-6,8,10H2,2-3H3,(H,18,23)
SMILES: CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCC=C
Molecular Formula: C17H21N5O2S
Molecular Weight: 359.45

N-allyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide

CAS No.: 1185098-39-8

Cat. No.: VC7222186

Molecular Formula: C17H21N5O2S

Molecular Weight: 359.45

* For research use only. Not for human or veterinary use.

N-allyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide - 1185098-39-8

Specification

CAS No. 1185098-39-8
Molecular Formula C17H21N5O2S
Molecular Weight 359.45
IUPAC Name 3-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]-N-prop-2-enylpropanamide
Standard InChI InChI=1S/C17H21N5O2S/c1-4-8-18-14(23)6-5-13-19-20-17-21(10-11(2)3)16(24)15-12(22(13)17)7-9-25-15/h4,7,9,11H,1,5-6,8,10H2,2-3H3,(H,18,23)
Standard InChI Key CNAFJNGIFYNTCN-UHFFFAOYSA-N
SMILES CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCC=C

Introduction

Synthesis Pathway

While specific synthesis details for this compound are unavailable in the provided sources, compounds of this class are typically synthesized using multistep processes involving:

  • Formation of the core heterocyclic structure through cyclization reactions.

  • Functionalization of the core with alkyl or allyl groups via substitution or addition reactions.

  • Introduction of amide side chains using acylation techniques.

For example:

  • Starting materials like thiophene derivatives and triazole precursors are often used.

  • Cyclization is facilitated by reagents such as hydrazine hydrate or ammonium salts.

Potential Applications

Compounds containing thieno-triazolo-pyrimidine scaffolds have been widely studied for their pharmacological properties. The specific applications of N-allyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e] triazolo[4,3-a]pyrimidin-1-yl)propanamide could include:

Biological Activity

  • Anticancer Potential: Similar heterocyclic compounds have demonstrated cytotoxic activity against various cancer cell lines.

  • Anti-inflammatory Properties: The fused triazolo-pyrimidine system has been implicated in inhibiting enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways.

  • Antimicrobial Activity: Triazole derivatives often exhibit antifungal and antibacterial effects due to their ability to disrupt microbial enzymes.

Drug Design

This compound could serve as a lead structure for designing drugs targeting kinases or enzymes associated with diseases like cancer or autoimmune disorders.

Analytical Characterization

To confirm the structure and purity of such compounds:

  • NMR Spectroscopy:

    • 1H^1H NMR and 13C^{13}C NMR would identify chemical shifts corresponding to allyl protons, amide protons, and aromatic carbons.

  • Mass Spectrometry (MS):

    • MS would provide the molecular ion peak confirming the molecular weight.

  • Infrared Spectroscopy (IR):

    • IR spectra would show characteristic peaks for amide (C=OC=O) and alkene (C=CC=C) functional groups.

  • X-ray Crystallography:

    • If available, crystallographic data would confirm the three-dimensional arrangement of atoms.

Comparative Analysis with Related Compounds

FeatureN-Allyl CompoundRelated Thieno-Triazolo Compounds
Core StructureThieno[2,3-e] triazolo-pyrimidineSimilar
Functional GroupsAllyl group; Isobutyl group; AmideVariable substitutions
Biological ActivityPotential anti-inflammatory/anticancerBroad spectrum (antimalarial/antimicrobial)
Synthetic ComplexityModerateModerate to high

Research Gaps

  • Lack of detailed experimental data on this specific compound's biological activity.

  • Limited information on its pharmacokinetics or toxicity profile.

Future Directions

  • Conduct in vitro and in vivo studies to evaluate biological properties.

  • Perform molecular docking studies to predict interactions with biological targets.

  • Optimize the structure for improved efficacy and reduced toxicity.

This compound exemplifies the potential of heterocyclic chemistry in drug discovery and warrants further investigation into its pharmacological applications.

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